molecular formula C9H20N2O3S B6074038 N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B6074038
Poids moléculaire: 236.33 g/mol
Clé InChI: ZZXXNUKEKKMHLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been widely studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.

Mécanisme D'action

MS-275 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation results in the condensation of chromatin structure, leading to the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes histone acetylation, leading to the activation of tumor suppressor genes and the repression of oncogenes. In addition, MS-275 also inhibits the activity of non-histone proteins, such as transcription factors and chaperone proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
MS-275 has been shown to induce various biochemical and physiological effects in cells and tissues. It promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. MS-275 also modulates the activity of non-histone proteins, leading to the regulation of various cellular processes, such as cell cycle progression, apoptosis, and angiogenesis. In addition, MS-275 has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

MS-275 has several advantages for lab experiments. It has a well-established synthesis method, and its effects have been extensively studied in vitro and in vivo. MS-275 is also relatively stable and has a long half-life, allowing for sustained inhibition of HDAC activity. However, MS-275 also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MS-275 can exhibit off-target effects, leading to the modulation of non-HDAC proteins.

Orientations Futures

There are several future directions for the study of MS-275. One area of research is the identification of biomarkers that can predict the response of tumors to MS-275 treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of MS-275. In addition, the potential use of MS-275 in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis, warrants further investigation. Finally, the development of more potent and selective HDAC inhibitors, based on the structure of MS-275, could lead to the identification of new therapeutic agents for various diseases.

Méthodes De Synthèse

The synthesis of MS-275 involves several steps, including the reaction of N-(methylsulfonyl)phthalimide with 2-bromo-1-methylbutane to form N-(1-methylbutyl)-N-(methylsulfonyl)phthalimide. This intermediate is then reacted with N-methylglycine to produce N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of the synthesis process is approximately 20%.

Applications De Recherche Scientifique

MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. MS-275 exerts its anti-cancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. In addition, MS-275 has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

Propriétés

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-5-6-8(2)10-9(12)7-11(3)15(4,13)14/h8H,5-7H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXXNUKEKKMHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.